6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide - 1179441-48-5

6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Catalog Number: EVT-3130350
CAS Number: 1179441-48-5
Molecular Formula: C17H14BrFN4OS
Molecular Weight: 421.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 2: Cyclization: The 4-amino-5-mercapto-1,2,4-triazole is then cyclized with various reagents like phenacyl bromides, α-haloketones, or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) [].
Molecular Structure Analysis
  • Conformation: The thiadiazine ring often adopts a non-planar conformation, such as a half-chair or twist-boat conformation, influenced by the substituents on the ring [, , ].
  • Planarity: The triazole ring generally remains planar and conjugated [, ].
  • Dihedral Angles: The dihedral angles between the triazole ring and other aromatic rings attached to the structure vary depending on the substituents, influencing the overall molecular geometry [, , ].
  • Intermolecular Interactions: Crystal structure analyses have revealed the presence of various intermolecular interactions, including hydrogen bonding (N-H…N, C-H…N, C-H…O) and π-π stacking interactions, which play a crucial role in determining the solid-state packing and potentially influencing their physicochemical properties [, , , , ].
Mechanism of Action
  • Inhibition of Microtubule Polymerization: The triazolothiadiazine scaffold can act as a tubulin inhibitor, disrupting microtubule dynamics and ultimately leading to cell cycle arrest and apoptosis in cancer cells [].
  • Phosphodiesterase-4 (PDE-4) Inhibition: Certain derivatives have been identified as potential PDE-4 inhibitors, which regulate intracellular cAMP levels and may have implications for treating inflammatory diseases [].
  • Antioxidant Activity: The presence of electron-donating groups and specific structural features can contribute to radical scavenging properties, leading to antioxidant effects [].
Physical and Chemical Properties Analysis
  • State: They are typically solid crystalline compounds at room temperature [, , ].
  • Solubility: Their solubility varies depending on the substituents. Introducing polar groups like hydroxyl or carboxyl groups can enhance water solubility [].
Applications
  • Anticancer Activity: Several derivatives have shown promising anticancer activity against various cancer cell lines [, , , ].
  • Antimicrobial Activity: Many compounds in this class exhibit potent antibacterial and antifungal activities against various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents [, , , , , ].
  • Plant Growth Regulation: Some derivatives have demonstrated plant growth regulating effects, including inhibitory activity against the growth of certain plants [].
  • Anti-inflammatory and Analgesic Activity: Specific structural modifications within this class have led to compounds with significant analgesic and anti-inflammatory properties, highlighting their potential in drug discovery for pain and inflammatory diseases [].
  • Antioxidant Activity: Derivatives with electron-donating groups and specific structural features have shown promising antioxidant capabilities [].

3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides

Compound Description: This series of compounds shares the core structure of 6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide with varying substituents (denoted as 'R') at the 3-position. They were synthesized and evaluated for their antitumor activity against a wide range of cancer cell lines. []

Relevance: These compounds are structurally related to 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide through the shared triazolothiadiazine core and the presence of a substituted phenyl ring at the 6-position. The key difference lies in the substituents on the phenyl ring at the 6-position (methoxy vs. fluoro) and the presence of a methoxyphenyl substituent at the 3-position in the target compound. []

3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (XSD-7)

Compound Description: XSD-7 is a novel combretastatin A-4 analog investigated for its anticancer mechanisms in human gastric cancer (SGC-7901 cells) and cervical carcinoma (HeLa cells). XSD-7 demonstrated significant cytotoxicity and induced G2/M cell cycle arrest and apoptosis in these cell lines. []

Relevance: This compound shares the triazolothiadiazine core with 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide. Both possess a 3-methoxyphenyl substituent at the 3-position. The key distinction lies in the substitution pattern on the phenyl ring at the 6-position. []

3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound was synthesized by reacting 4-amino-3-(4-ethoxyphenyl)-5-mercapto-1,2,4-triazole with 2-bromo-4'-methoxyacetophenone. The crystal structure of this compound was analyzed, revealing normal bond lengths and angles. []

Relevance: This compound shares the triazolothiadiazine core structure with 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide. Both compounds possess substituted phenyl rings at the 3 and 6-positions. The difference lies in the specific substituents: ethoxy and methoxy vs. methoxy and fluoro, respectively. []

3-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine hydrobromate

Compound Description: Synthesized from δ-butyrolactone, this compound represents the first example of a triazolothiadiazine hydrobromate. Its structure was confirmed by X-ray diffraction analysis. []

Relevance: This compound and 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide share the triazolothiadiazine core and a methoxyphenyl group at the 6-position. The difference lies in the substituent at the 3-position: a 3-hydroxypropyl group vs. a 3-methoxyphenyl group. []

3-Ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: Starting from propionic acid, this compound was synthesized and its crystal structure analyzed, revealing a twist-boat conformation of the thiadiazine ring. [, ]

6-(4-Fluorophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound's crystal structure reveals a distorted envelope conformation for the six-membered heterocyclic ring. []

Relevance: This compound and 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide share the triazolothiadiazine core and the 4-fluorophenyl substituent at the 6-position. They differ in the substituent at the 3-position: a phenyl group vs. a 3-methoxyphenyl group. []

6-(4-Fluorophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound was synthesized, and its crystal structure shows a planar triazole ring and a thiadiazine ring with a screw-boat conformation. [, ]

3-(2-furyl)-6-(4-methylphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine and its 6-phenyl analog

Compound Description: These two compounds were synthesized and their crystal structures analyzed. In both, the thiadiazine ring adopts a skew-boat conformation, while the triazole and furyl rings are essentially planar. []

Relevance: These compounds are structurally related to 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide through the shared triazolothiadiazine core. The key differences are the substituents at the 3- and 6-positions. []

6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound's crystal structure analysis reveals a planar 1,2,4-triazole ring and a twist-boat conformation for the 3,6-dihydro-1,3,4-thiadiazine ring. []

Relevance: This compound is related to 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide through their shared triazolothiadiazine scaffold. The key structural difference lies in the halogen substituent on the phenyl ring at the 6-position (bromo vs. fluoro) and the presence of a methyl group at the 3-position instead of a 3-methoxyphenyl group. []

7-(4-Chlorobenzylidene)-3-[(4-chlorophenoxy)methyl]-6-(4-nitrothiophen-2-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound features a half-chair conformation for the thiadiazine ring, as revealed by its crystal structure. []

Relevance: While sharing the triazolothiadiazine core with 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, this compound exhibits significant structural variations in the substituents at the 3-, 6-, and 7-positions. []

6-(4-Chlorophenyl)-3-(D-gluco-pentitol-1-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound's crystal structure reveals a planar triazole ring, a planar benzene ring, and a slightly distorted thiadiazine ring. Intermolecular hydrogen bonds are observed in the crystal structure. []

3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines

Compound Description: This series of compounds represents novel potential phosphodiesterase-4 (PDE-4) inhibitors. They were tested for safety and efficacy on NIH-3T3 mouse fibroblastic cells and demonstrated a marked increase in cAMP concentration. []

Relevance: These compounds are structurally related to 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide as they both possess the core triazolothiadiazine structure with aryl substituents at the 3 and 6 positions. []

3-(2-Hydroxyphenyl)-6-(4-nitrophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound was synthesized and its crystal structure was determined using X-ray diffraction. It forms a two-dimensional network through hydrogen bonds and π-π stacking interactions. [, ]

6-(4-Chlorophenyl)-3-(2-ethoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound's synthesis involved the reaction between 4-amino-3-(2-ethoxyphenyl)-5-mercapto-1,2,4-triazole and 2-bromo-4'-chloroacetophenone. []

Relevance: This compound shares the core triazolothiadiazine structure with 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide and possesses substituted phenyl rings at positions 3 and 6. The difference lies in the specific substituents on the phenyl rings. []

6-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: The crystal structure of this compound reveals a distorted thiadiazine ring adopting a half-chair conformation. []

Relevance: This compound and 6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide share the triazolothiadiazine core, but they differ in the substituents and their positions on the phenyl rings at the 3 and 6 positions. []

Properties

CAS Number

1179441-48-5

Product Name

6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

IUPAC Name

6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide

Molecular Formula

C17H14BrFN4OS

Molecular Weight

421.29

InChI

InChI=1S/C17H13FN4OS.BrH/c1-23-14-4-2-3-12(9-14)16-19-20-17-22(16)21-15(10-24-17)11-5-7-13(18)8-6-11;/h2-9H,10H2,1H3;1H

InChI Key

WIOCNXKLDSSDKV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)F.Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.